Ethyl viologen diperchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochromic Devices:

Ethyl viologen diperchlorate (EVD) possesses unique properties that make it valuable in the development of electrochromic devices []. These devices can reversibly change color upon application of a voltage. EVD acts as an electron acceptor in these devices, meaning it readily accepts electrons during the reduction process. This change in its electronic state alters its light absorption properties, leading to the observed color change [].

Researchers have explored incorporating EVD into a polymer electrolyte matrix (often polyethylene oxide, PEO) to create electrochromic devices. This combination offers several advantages:

- EVD serves as a good electron acceptor, facilitating the color change process [].

- Perchlorate ions (ClO4-) present in the molecule act as the electrolyte, allowing for the flow of ions within the device [].

- This approach enables in-situ spectroscopic studies of the device during operation, which helps researchers understand the underlying mechanisms of color change [].

Other Potential Applications:

While research on EVD primarily focuses on its role in electrochromic devices, there is ongoing exploration of its potential applications in other areas of scientific research. These include:

Ethyl viologen diperchlorate is a bipyridinium salt with the molecular formula C14H18Cl2N2O8 and a molecular weight of 413.2 g/mol. This compound is recognized for its utility in research applications, particularly in the fields of electrochemistry and materials science. Ethyl viologen diperchlorate exhibits significant properties such as being an electron carrier in photo

The primary mechanism of action of EVd is its ability to accept an electron and form a stable radical cation (EV+•). This radical species can participate in various electron transfer reactions, making it a valuable tool in studies of redox processes [].

For instance, EVd has been used as a mediator in dye-sensitized solar cells, where it facilitates electron transfer between the dye and the electrode.

EVd should be handled with care due to the following hazards:

- Toxicity: Limited data exists on the specific toxicity of EVd. However, perchlorate salts can be harmful if ingested and may cause gastrointestinal distress.

- Oxidizing Agent: EVd can act as an oxidizing agent, especially in its radical cation form (EV+•). It should be kept away from flammable materials.

- Corrosivity: Perchloric acid, a potential decomposition product, is a strong corrosive acid.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling EVd.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Properly dispose of waste according to local regulations.

Ethyl viologen diperchlorate primarily participates in redox reactions, where it can undergo reduction to form the corresponding radical species. The reduction process involves the acceptance of electrons, resulting in a distinctive color change that is characteristic of viologen compounds . The compound's ability to stabilize electrochemical pH oscillations has been noted, particularly when used in conjunction with ionic liquids, making it a valuable component in various electrochemical systems. Additionally, ethyl viologen diperchlorate has been utilized in the debromination of diphenyl bromomethane, leading to the formation of tetraphenyl ethane through radical mechanisms.

Ethyl viologen diperchlorate can be synthesized through several chemical methods. A common approach involves the reaction of ethyl viologen dichloride with perchloric acid, resulting in the formation of ethyl viologen diperchlorate. Other synthetic routes may include the use of various solvents and reaction conditions that optimize yield and purity. The synthesis process requires careful control of parameters such as temperature and concentration to achieve high-quality products suitable for research applications .

Ethyl viologen diperchlorate has diverse applications across several fields:

- Electrochromic Devices: Its ability to undergo reversible redox reactions makes it suitable for use in electrochromic devices, which change color upon electrical stimulation. This property is exploited in smart windows and displays .

- Energy Storage: As a cathode material in lithium batteries, ethyl viologen diperchlorate demonstrates promising charge storage capabilities, contributing to advancements in energy storage technologies .

- Photoinduced Hydrogen Production: The compound serves as an electron carrier in systems designed for solar energy conversion and hydrogen production, facilitating more efficient photochemical processes.

- Stabilization of Electrochemical Systems: It plays a role in stabilizing pH oscillations in various electrochemical setups, enhancing performance and reliability.

Ethyl viologen diperchlorate shares structural similarities with other viologens but exhibits unique properties that set it apart. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl Viologen Diperchlorate | C12H14Cl2N2O8 | Higher toxicity; less soluble than ethyl variant |

| Propyl Viologen Diperchlorate | C15H18Cl2N2O8 | Greater hydrophobicity; used in similar applications |

| Butyl Viologen Diperchlorate | C16H20Cl2N2O8 | Exhibits enhanced stability; used in electrochromic devices |

| Ethyl Viologen Iodide | C14H18I2N2 | Different halide; used primarily in organic synthesis |

Uniqueness: Ethyl viologen diperchlorate is distinguished by its balance between solubility and toxicity, making it more favorable for applications requiring lower toxicity levels compared to methyl viologen. Its specific redox behavior allows for effective use in flexible electronic devices and energy storage systems, showcasing its versatility within the class of viologens .

Basic Information

Ethyl viologen diperchlorate is characterized by the molecular formula C₁₄H₁₈Cl₂N₂O₈ and a molecular weight of 413.21 g/mol. It is registered under CAS number 36305-51-8 and is known by several synonyms including 1,1'-diethyl-4,4'-bipyridinium diperchlorate and 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium perchlorate.

Structural Features

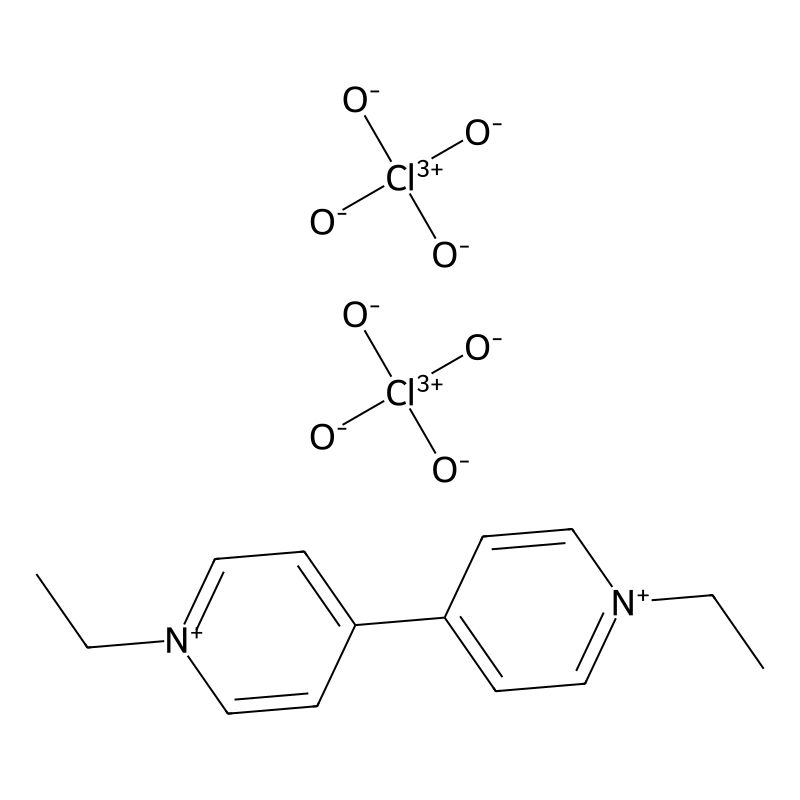

The compound comprises a 1,1′-diethyl-4,4′-bipyridinium dication (EV²⁺) and two perchlorate (ClO₄⁻) counterions. Its structure features a 4,4'-bipyridyl core with ethyl groups attached to each nitrogen atom, forming a delocalized π-electron system that facilitates its electrochromic behavior. The perchlorate ions serve as mobile electrolytes in electrochromic applications, enabling ion transport within devices.

Physical and Chemical Properties

Ethyl viologen diperchlorate exists as a solid at room temperature with a melting point of approximately 270°C (with decomposition). It exhibits high solubility in water (approximately 2.5%) and good solubility in various organic solvents. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Ethyl Viologen Diperchlorate

Early Discoveries and Synthesis

Viologens, a class of bipyridinium salts, emerged as redox-active compounds in the early 20th century. The term "viologen" derives from their ability to generate violet or blue hues upon reduction, a property first observed in the 1930s with paraquat (methyl viologen), which was later commercialized as an herbicide [4]. Ethyl viologen diperchlorate (EV(ClO₄)₂), a derivative with ethyl substituents and perchlorate counterions, was synthesized through quaternization of 4,4′-bipyridine with ethyl iodide, followed by anion exchange [2]. This method remains foundational for industrial production, though specific reaction conditions (e.g., solvent choice, reflux temperatures) vary between laboratories and manufacturers [2].

Key Milestones in Viologen Research

The 1960s–1980s saw viologens transition from niche redox indicators to materials with electrochemical significance. Critical advancements include:

- Electrochromic Applications: Recognition of viologens’ reversible color changes (e.g., EV²⁺ → EV⁺) under redox cycling, enabling smart window prototypes [4].

- Polymer Integration: Development of polymerized gel electrolytes containing EV(ClO₄)₂, enhancing ion transport and device stability [3].

- Biological Interfaces: Exploration of viologens as electron mediators in enzymatic reactions, leveraging their redox reversibility [4].

Evolution of Ethyl Viologen Diperchlorate

EV(ClO₄)₂ gained prominence in the 1990s due to its compatibility with aqueous and organic electrolytes. Unlike bromide-based analogs (e.g., ethyl viologen dibromide), its perchlorate counterions improve solubility in polar solvents, critical for electrochemical applications [2]. Early challenges included stability under prolonged cycling, addressed through advancements in polymer matrix design [3].

Significance in Current Materials Science

Electrochromic Devices (ECDs)

EV(ClO₄)₂ is central to modern ECDs, such as smart windows and displays, due to its:

- Redox-Driven Color Switching: Reduction generates a blue/violet radical cation (EV⁺) with absorption at 606 nm, while oxidation restores transparency (EV²⁺) [3].

- High Charge Efficiency: Devices achieve >90% charge efficiency (CE) when paired with ferrocene derivatives, enabling rapid optical transitions [3].

| Parameter | Value |

|---|---|

| Maximum Transmittance | ~45% (0.5 V applied) |

| Minimum Transmittance | ~0% (1.2 V applied) |

| Response Time | ~30 seconds (with hydroquinone) |

Case Study: Polymerized Gel Electrolytes

Recent studies demonstrate that EV(ClO₄)₂ embedded in poly(methyl methacrylate) (PMMA) or polyethylene oxide (PEO) matrices outperforms non-polymerized systems. These gels reduce ion diffusion barriers, enabling stable cycling over 10,000 redox events [3].

Sensing and Diagnostic Applications

As a redox mediator, EV(ClO₄)₂ facilitates electron transfer in biosensors, particularly for detecting enzymatic activity. Its linear redox response enables precise quantification of analytes [4].

Fundamental Research Questions and Paradigms

Redox Mechanism Optimization

- Ion Transport in Gel Electrolytes: How polymer chain length and cross-linking density affect EV(ClO₄)₂ mobility and coloration efficiency [3].

- Stability Under Cycling: Degradation pathways of EV(ClO₄)₂, particularly in aqueous media, and strategies to mitigate oxidation [2].

Host-Guest Complexation

Viologens’ ability to form inclusion complexes (e.g., with cyclodextrins) raises questions about:

- Structural Effects: How guest-host interactions alter redox potentials and optical properties [4].

- Applications: Leveraging such complexes for targeted drug delivery or molecular switches [4].

Theoretical Modeling

- Marcus Theory: Predicting electron transfer rates between EV(ClO₄)₂ and redox partners (e.g., ferrocene) in confined geometries [4].

- Density Functional Theory (DFT): Mapping molecular orbitals to explain absorption spectra and redox state transitions [4].

Theoretical Frameworks in Viologen Chemistry

Redox Behavior and Electron Transfer

Viologens undergo two sequential one-electron reductions:

- First Reduction: EV²⁺ → EV⁺ (radical cation, blue/violet).

- Second Reduction: EV⁺ → EV⁰ (neutral quinoid, yellow) [4].

The redox potential (E°) of EV(ClO₄)₂ (~-0.45 to -0.75 V vs. Ag/AgCl) balances stability and operational voltage requirements, avoiding excessive energy consumption [4].

Key Insights from Spectroscopy

- UV-Vis-NIR: Absorption peaks at 396 nm (EV²⁺) and 606 nm (EV⁺) confirm redox state transitions [3].

- Raman Spectroscopy: Tracks structural changes during cycling, such as pyridinium ring deformations [3].

Molecular Orbital Theory

The bipyridinium structure of EV(ClO₄)₂ stabilizes its dicationic state through resonance. Reduction disrupts this resonance, localizing electrons on one pyridinium ring (EV⁺), which absorbs visible light [4].

Thermodynamic and Kinetic Models

- Nernst Equation: Relates redox potential to ion concentration in electrolytes.

- Cottrell Equation: Predicts current transients during charging/discharging in ECDs [3].

Conventional Quaternization Methods

Ethyl viologen diperchlorate is synthesized through a two-step process involving quaternization of 4,4'-bipyridine followed by anion exchange. The primary synthetic route involves reacting 4,4'-bipyridine with ethyl iodide in an organic solvent such as acetonitrile or ethanol under reflux conditions . The reaction typically proceeds at temperatures between 60-80°C for 12-24 hours, yielding the intermediate diethyl bipyridinium iodide .

The quaternization reaction follows a nucleophilic substitution mechanism where the nitrogen atoms of 4,4'-bipyridine attack the ethyl iodide, resulting in the formation of the dicationic viologen structure [2]. The reaction conditions generally involve using excess ethyl iodide (typically 3 equivalents) to ensure complete quaternization of both nitrogen atoms [2].

Following quaternization, the resulting diethyl bipyridinium iodide undergoes ion exchange with sodium perchlorate to yield ethyl viologen diperchlorate. This exchange reaction is typically performed in aqueous solution, where the perchlorate ions replace the iodide counterions . The final product is obtained as a crystalline solid with a molecular weight of 413.21 grams per mole and a melting point of 270°C with decomposition [3].

Hydrothermal Synthesis Methods

A significant advancement in viologen synthesis has been the development of hydrothermal methods, which offer superior yields and simplified product isolation. This approach involves mixing 4,4'-bipyridine solid with an excess 4 M aqueous solution of chloroalkyl reagent in an autoclave reactor at 120°C for 48 hours [4]. The hydrothermal method provides several advantages over conventional approaches, including high yields of 85-95% and direct formation of chloride salt forms [4].

The hydrothermal synthesis process involves elevated temperature and pressure conditions that activate low-cost chloro-terminated functionalization units to perform efficient nucleophilic substitution reactions with the 4,4'-bipyridyl redox core [4]. This single-step synthetic method is highly scalable and results in high-purity chloride salt viologen products [4]. The viologen product is then precipitated by adding organic antisolvent, typically dimethylformamide, until no more significant precipitation occurs [5].

The hydrothermal approach has been successfully demonstrated at kilogram scale with various substituents, showing universal capability for both symmetric and asymmetric viologen synthesis [6]. The method is particularly advantageous for producing viologen derivatives with enhanced water solubility and membrane exclusion properties [6].

Microwave-Assisted Quaternization

Microwave-assisted synthesis represents a rapid and efficient alternative to conventional heating methods. The optimization of quaternization reactions under microwave irradiation has shown that reaction times can be reduced to 0.3-0.7 hours while maintaining high yields of 80-98% [7]. The most favorable reaction conditions involve 20 minutes at 250 W power, which can achieve near-quantitative yields [7].

The microwave method offers significant advantages in terms of reaction speed and energy efficiency compared to conventional heating. The rapid heating and controlled temperature conditions lead to more uniform reaction conditions and improved product quality [7]. This approach is particularly beneficial for large-scale synthesis where time efficiency is crucial.

Sequential Alkylation for Asymmetric Synthesis

Sequential alkylation methods enable the synthesis of asymmetric viologen derivatives with different substituents on each nitrogen atom. This approach involves initial monoalkylation of 4,4'-bipyridine followed by a second alkylation step with a different alkyl halide [8]. The sequential approach allows for precise control over the molecular structure and can be used to suppress radical cation dimer formation [9].

The synthesis of asymmetric viologens typically involves careful control of stoichiometry and reaction conditions to prevent over-alkylation during the first step. The intermediate monoalkylated bipyridinium salt is then subjected to a second alkylation reaction with a different alkyl halide to produce the desired asymmetric product [8]. This method has been successfully applied to synthesize compounds such as 1-benzyl-1'-heptyl viologen, which shows improved electrochromic performance due to reduced aggregation [9].

Structural Modifications

Nitrogen Substituent Modifications

The structural modification of viologen compounds through variation of nitrogen substituents represents the most fundamental approach to tuning their properties. Alkyl chain length modifications from methyl to ethyl to heptyl groups significantly affect solubility, aggregation behavior, and electrochemical properties [10]. Ethyl viologen diperchlorate exhibits intermediate properties between the highly water-soluble methyl viologen and the more hydrophobic longer-chain analogs [11].

The effect of N-substituent chain length on viologen properties follows predictable trends. Shorter alkyl chains (methyl, ethyl) provide high water solubility but may lead to increased aggregation in concentrated solutions [10]. Longer alkyl chains (heptyl, octyl) reduce water solubility but can enhance incorporation into polymer matrices and improve device stability [10]. The ethyl substituent in ethyl viologen diperchlorate provides a balanced combination of reasonable water solubility (2.5%) and moderate aggregation tendencies [3].

Aryl substituents such as phenyl and cyanophenyl groups introduce significant changes in electronic properties and redox behavior. Phenyl viologen exhibits green coloration in the reduced state compared to the typical blue-violet color of alkyl viologens [10]. The introduction of aryl groups generally lowers the reduction potential, making the compounds easier to reduce electrochemically [10]. However, aryl substitution typically reduces water solubility significantly, limiting applications in aqueous electrolyte systems [10].

Core Extension and Bridging Modifications

Core extension through the introduction of aromatic bridging groups between the two pyridinium rings represents an advanced modification strategy. Extended conjugation systems incorporating anthracene, naphthalene, or benzothiadiazole units can provide dual functionality, combining electrochromic properties with fluorescence [12]. These modifications create larger conjugated systems that affect both electronic and optical properties [12].

Thiophene and benzothiadiazole bridging groups have been successfully incorporated into viologen structures to create materials with enhanced conjugation and improved switching kinetics [12]. The extended conjugation typically results in red-shifted absorption bands and can enable faster electron transport during redox processes [12]. However, these modifications often increase synthetic complexity and may require specialized purification procedures [12].

Phosphoryl-bridged viologen analogues represent a unique class of heteroatom-modified compounds where a phosphole oxide ring is incorporated into the viologen structure [13]. These compounds exhibit reduction potentials that are 500 mV lower than conventional methyl viologen due to the significantly lowered LUMO levels arising from effective σ-π hyperconjugation [13]. The phosphoryl bridge provides enhanced stability to the radical cation state while maintaining the characteristic color-changing properties [13].

Asymmetric Molecular Architectures

Asymmetric viologen derivatives with different substituents on each nitrogen atom have emerged as important structural modifications for addressing aggregation-related performance issues. The asymmetric molecular structure effectively suppresses radical cation dimer formation, which is a major cause of device degradation in conventional symmetric viologens [9]. This suppression allows for operation at higher voltages and achieves larger transmittance changes between colored and bleached states [9].

The design of asymmetric viologens involves strategic selection of substituents to provide both electronic and steric hindrance that minimizes π-π stacking interactions [14]. For example, the combination of a benzyl group with a heptyl chain creates sufficient asymmetry to prevent dimer formation while maintaining good electrochemical reversibility [9]. The asymmetric architecture also enables the incorporation of functional groups that can provide additional properties such as enhanced solubility or specific binding characteristics [14].

Recent developments in asymmetric viologen synthesis include the incorporation of redox-active groups such as anthraquinone units, which can form intramolecular zwitterionic radical species upon reduction [14]. This approach further suppresses intermolecular interactions and aggregation while providing additional redox functionality [14]. The resulting compounds show improved cycling stability and enhanced electrochromic performance [14].

Polymer Matrix Incorporation

The incorporation of viologen units into polymer matrices represents a crucial modification for practical device applications. Polyethylene oxide (PEO) matrices have been extensively used to host ethyl viologen diperchlorate for electrochromic device fabrication [15]. The polymer matrix provides mechanical support while allowing ionic transport necessary for electrochromic operation [15]. The compatibility between ethyl viologen diperchlorate and PEO matrices makes this combination particularly effective for solid-state electrochromic devices [15].

Covalent attachment of viologen units to polymer backbones offers enhanced stability and processability compared to physical mixing approaches [16]. Vinyl benzyl viologen derivatives can be copolymerized with methyl methacrylate to create cross-linked networks that prevent viologen aggregation and improve cycling stability [17]. The resulting polymer networks provide both mechanical integrity and electrochemical functionality [17].

Advanced polymer incorporation strategies include the synthesis of viologen-containing polypeptides and the development of solution-processable ionic porous polymers [12]. These approaches enable the creation of materials with precisely controlled viologen spacing and orientation, leading to optimized electrochemical and optical properties [12]. The polymer matrix can also provide additional functionality such as mechanical flexibility, thermal stability, and compatibility with various processing techniques [12].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant